N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-2-16-5-8-19(9-6-16)29-23(18-4-3-11-25-14-18)22(27-28-29)24(30)26-13-17-7-10-20-21(12-17)32-15-31-20/h3-12,14H,2,13,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOMHSGLWGJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Structure and Properties
The compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety and a triazole ring. The molecular formula is , with a molecular weight of approximately 378.43 g/mol. The presence of various functional groups enhances its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.43 | Induction of apoptosis |
| A549 | 0.38 | Inhibition of cell proliferation |
| MDA-MB-231 | 0.52 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through caspase activation pathways and inhibit the proliferation of cancer cells by disrupting cell cycle progression.
Enzyme Inhibition
The compound's structural characteristics indicate potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, including those involved in cancer metabolism and inflammation. For example:
- Monoamine Oxidase (MAO) Inhibition : Some derivatives have been reported to inhibit MAO-B with IC50 values in the low micromolar range, suggesting that this compound could exhibit similar properties .
Study 1: Antitumor Activity in Mouse Models
A recent study evaluated the antitumor activity of a related triazole derivative in vivo using mouse models implanted with human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with saline.
Study 2: Mechanistic Insights into Apoptosis Induction
In vitro studies demonstrated that treatment with this compound led to increased levels of cleaved caspase-9 and decreased Bcl-2 expression in cancer cells. This suggests an intrinsic apoptotic pathway activation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-based analogs (e.g., –15). Triazoles exhibit higher metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation. Key structural analogs include:
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e, )
- Substituents : Position 1: Benzodioxolylmethyl; Position 5: Phenyl.
- Properties : Mp 170–173°C; Rf 0.14 (Hex/EtOAc 70:30).
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h, )
Benzodioxole-Containing Analogs
The benzodioxole moiety is a common feature in several compounds, influencing pharmacokinetics:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide ()
- Core : Pyrazole with benzodioxole at position 3.
- Properties : Molecular weight 380.35 g/mol; includes a hydrazide group.
- Comparison : The triazole core in the target compound offers greater metabolic stability than the pyrazole-hydrazide scaffold, which may hydrolyze under physiological conditions .
N-(4-((Benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide ()
- Core : Pyrazole with dual carboxamide linkages.
- Properties : Molecular weight 408.4 g/mol.
Substituent Effects on Physicochemical Properties
*Calculated based on C₂₄H₂₂N₆O₃; †Estimated from analogous structures.
Research Findings and Implications
- Synthetic Accessibility : EDCI/HOBt-mediated coupling () is a reliable method for carboxamide formation, suggesting scalability for the target compound .
Preparation Methods
Diazotization and Azide Formation
4-Ethylaniline is converted to the corresponding diazonium salt using NaNO₂ and HCl at 0–5°C, followed by azide substitution with NaN₃ in aqueous acetone.
Reaction Conditions :
- Temperature : 0–5°C (diazotization), 25°C (azidation)
- Yield : 82–90%
- Purification : Extraction with dichloromethane, drying over Na₂SO₄.
Characterization :
- ¹H-NMR (CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H), 7.14 (d, J = 8.4 Hz, 2H), 2.61 (q, J = 7.6 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H).
Preparation of 5-(Pyridin-3-yl)propiolic Acid
Sonogashira Coupling
Pyridin-3-yl bromide reacts with propiolic acid under Pd(PPh₃)₄/CuI catalysis in triethylamine/THF (1:1) at 60°C for 12 hours.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
- Yield : 68–75%
- Purification : Acidification to pH 2, filtration.
Characterization :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Triazole Core Formation
1-(4-Ethylphenyl) azide and 5-(pyridin-3-yl)propiolic acid undergo CuAAC in THF/H₂O (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 70°C for 24 hours.
Reaction Conditions :
- Regioselectivity : >98% 1,4-disubstituted triazole
- Yield : 85–92%
- Purification : Column chromatography (Hex/EtOAc 3:1).
Characterization :
- ¹H-NMR (DMSO-d₆): δ 8.61 (s, 1H, pyridinyl-H), 8.23 (d, J = 8.2 Hz, 2H), 7.89 (d, J = 8.2 Hz, 2H), 7.45 (m, 1H), 2.65 (q, J = 7.6 Hz, 2H), 1.24 (t, J = 7.6 Hz, 3H).
- 13C-NMR : δ 163.8 (C=O), 151.2, 149.8, 139.4, 132.1, 129.7, 128.3, 124.6, 121.3, 28.9 (CH₂), 15.4 (CH₃).
Carboxamide Functionalization
Activation and Coupling
The triazole-4-carboxylic acid is activated with EDCl/HOBt in DMF, then reacted with benzo[d]dioxol-5-ylmethylamine (1.2 eq) at 25°C for 12 hours.
Reaction Conditions :
- Activator : EDCl (1.5 eq), HOBt (1.5 eq)
- Yield : 78–84%
- Purification : Recrystallization (EtOH/AcOH).
Characterization :
- ¹H-NMR (DMSO-d₆): δ 8.58 (s, 1H, NH), 7.25 (d, J = 8.2 Hz, 2H), 7.12 (d, J = 8.2 Hz, 2H), 6.88 (s, 1H, benzodioxolyl-H), 6.02 (s, 2H, OCH₂O), 5.42 (s, 2H, CH₂), 2.62 (q, J = 7.6 Hz, 2H), 1.22 (t, J = 7.6 Hz, 3H).
- HRMS (ESI) : m/z calcd for C₂₄H₂₂N₅O₃ [M+H]⁺: 452.1721; found: 452.1724.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors for CuAAC reduces reaction time to 2 hours and improves yield (94%) by enhancing mass transfer.
Solvent Recycling
Ethyl acetate from extraction steps is distilled and reused, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Q & A
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Approach :
- CYP inhibition assays : Fluorescent substrates (e.g., Vivid® kits) to assess CYP3A4/2D6 interactions .
- Metabolite identification : HR-MS/MS to detect oxidative metabolites (e.g., hydroxylation of benzodioxole) .
- Clinical relevance : Predict drug-drug interaction risks using Simcyp physiologically-based pharmacokinetic (PBPK) modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
